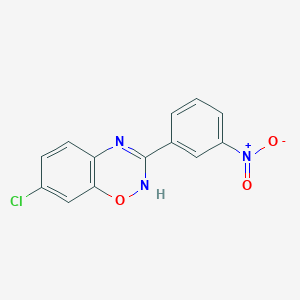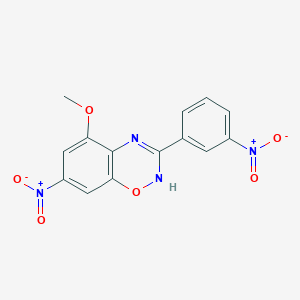
5-methoxy-7-nitro-3-(3-nitrophenyl)-2H-1,2,4-benzoxadiazine
Overview
Description
5-methoxy-7-nitro-3-(3-nitrophenyl)-2H-1,2,4-benzoxadiazine: is a complex organic compound belonging to the class of benzoxadiazines. These compounds are known for their diverse chemical properties and potential applications in various fields, including medicinal chemistry and materials science. The presence of nitro groups and a methoxy group in its structure suggests that it may exhibit interesting reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methoxy-7-nitro-3-(3-nitrophenyl)-2H-1,2,4-benzoxadiazine typically involves multiple steps, starting from readily available precursors. One possible synthetic route is as follows:
Nitration of 3-nitroaniline: The starting material, 3-nitroaniline, is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce a nitro group at the 7-position of the benzene ring.
Methoxylation: The nitrated product is then subjected to methoxylation using sodium methoxide in methanol to introduce the methoxy group at the 5-position.
Cyclization: The intermediate is then cyclized using a suitable cyclizing agent, such as phosphorus oxychloride, to form the benzoxadiazine ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or sulfonation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon or iron powder in acidic medium.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products
Oxidation: Formation of 5-methoxy-7-nitro-3-(3-nitrophenyl)-2H-1,2,4-benzoxadiazine-2-carboxylic acid.
Reduction: Formation of 5-methoxy-7-amino-3-(3-aminophenyl)-2H-1,2,4-benzoxadiazine.
Substitution: Formation of halogenated or sulfonated derivatives of the parent compound.
Scientific Research Applications
Chemistry
In chemistry, 5-methoxy-7-nitro-3-(3-nitrophenyl)-2H-1,2,4-benzoxadiazine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
The compound’s potential biological activity, particularly due to the presence of nitro groups, makes it a candidate for studies in medicinal chemistry. It may exhibit antimicrobial, anticancer, or anti-inflammatory properties, although specific studies would be required to confirm these effects.
Medicine
In medicine, derivatives of this compound could be investigated for their therapeutic potential. For example, modifications to the benzoxadiazine core could lead to the development of new drugs with improved efficacy and reduced side effects.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of 5-methoxy-7-nitro-3-(3-nitrophenyl)-2H-1,2,4-benzoxadiazine would depend on its specific application. For example, if used as an antimicrobial agent, it may inhibit bacterial growth by interfering with essential metabolic pathways. The nitro groups could be reduced to reactive intermediates that damage cellular components, leading to cell death.
Comparison with Similar Compounds
Similar Compounds
5-methoxy-7-nitro-2H-1,2,4-benzoxadiazine: Lacks the 3-(3-nitrophenyl) substituent.
7-nitro-3-(3-nitrophenyl)-2H-1,2,4-benzoxadiazine: Lacks the methoxy group.
5-methoxy-3-(3-nitrophenyl)-2H-1,2,4-benzoxadiazine: Lacks the nitro group at the 7-position.
Uniqueness
The presence of both methoxy and nitro groups, along with the 3-(3-nitrophenyl) substituent, makes 5-methoxy-7-nitro-3-(3-nitrophenyl)-2H-1,2,4-benzoxadiazine unique. These functional groups contribute to its distinct chemical reactivity and potential biological activity, setting it apart from similar compounds.
Properties
IUPAC Name |
5-methoxy-7-nitro-3-(3-nitrophenyl)-2H-1,2,4-benzoxadiazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N4O6/c1-23-11-6-10(18(21)22)7-12-13(11)15-14(16-24-12)8-3-2-4-9(5-8)17(19)20/h2-7H,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQXGDQYDXIYBFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC2=C1N=C(NO2)C3=CC(=CC=C3)[N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N4O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[5-(4-CARBOXYBENZENESULFONYL)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL]BENZOIC ACID](/img/structure/B3829698.png)
![5-[(3-carboxypropanoyl)amino]isophthalic acid](/img/structure/B3829699.png)
![2-[1-(2-methoxybenzyl)-3-oxo-2-piperazinyl]-N-(2-methyl-2-propen-1-yl)acetamide](/img/structure/B3829705.png)
![2-hydroxy-5-[5-(3-nitrophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]benzoic acid](/img/structure/B3829709.png)
![4-[5-(4-carboxybenzoyl)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]-2-hydroxybenzoic acid](/img/structure/B3829716.png)
![5-[5-(4-carboxyphenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]-2-hydroxybenzoic acid](/img/structure/B3829722.png)
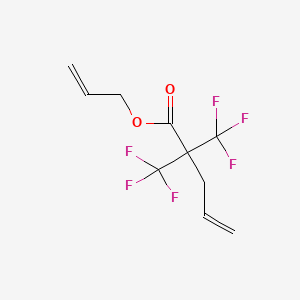
![[(E)-3-phenylprop-2-enyl] 3,3,3-trifluoro-2-(trifluoromethyl)propanoate](/img/structure/B3829738.png)
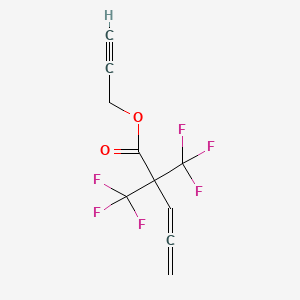
![2-{[4-(allylamino)-6-chloro-1,3,5-triazin-2-yl]amino}ethanol](/img/structure/B3829760.png)
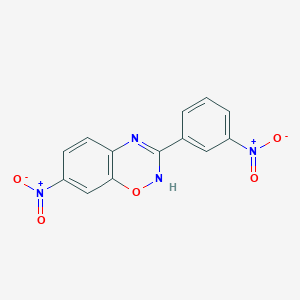
![1-[(dimethyl-lambda~4~-sulfanylidene)amino]-2-methoxy-4-nitrobenzene](/img/structure/B3829787.png)
